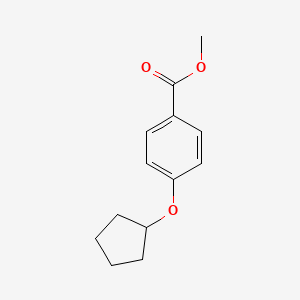

Methyl 4-(cyclopentyloxy)benzoate

Beschreibung

Methyl 4-(cyclopentyloxy)benzoate is an aromatic ester characterized by a benzoate core substituted with a cyclopentyloxy group at the para position. The cyclopentyloxy moiety consists of a cyclopentane ring linked via an ether oxygen, contributing to the compound’s lipophilicity and steric bulk. The compound’s structure aligns with intermediates used in medicinal chemistry, such as retinoic acid receptor modulators , and its physicochemical properties (e.g., molecular weight: 220.26 g/mol, formula: C₁₃H₁₆O₃) position it as a versatile scaffold for further functionalization.

Eigenschaften

IUPAC Name |

methyl 4-cyclopentyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBACDACLAMNTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(cyclopentyloxy)benzoate can be synthesized through the esterification of 4-(cyclopentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-(cyclopentyloxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(cyclopentyloxy)benzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: 4-(cyclopentyloxy)benzoic acid.

Reduction: 4-(cyclopentyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(cyclopentyloxy)benzoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of methyl 4-(cyclopentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | Methyl 4-(cyclopentyloxy)benzoate | Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Methyl 4-(2-cyanophenyl)benzoate |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₆O₃ | C₁₂H₁₄O₄ | C₁₅H₁₁NO₂ |

| Molecular Weight (g/mol) | 220.26 | 222.24 | 237.26 |

| Substituent Type | Alkoxy (bulky) | Alkoxy (small) + hydroxyl | Aryl (electron-withdrawing) |

| Key Application | Medicinal intermediate | Pharmaceutical candidate | Structural studies |

| Reference |

Biologische Aktivität

Methyl 4-(cyclopentyloxy)benzoate is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Methyl 4-(cyclopentyloxy)benzoate is an ester derived from benzoic acid and cyclopentanol. Its molecular formula is , and it features a cyclopentyloxy group attached to the para position of the benzoate moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that methyl 4-(cyclopentyloxy)benzoate exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms .

Anticancer Activity

Methyl 4-(cyclopentyloxy)benzoate has also been investigated for its anticancer potential . Preliminary studies suggest that it may interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. This modulation can lead to apoptosis (programmed cell death) in certain cancer cell lines .

The biological activity of methyl 4-(cyclopentyloxy)benzoate can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell metabolism, thereby reducing the viability of pathogenic microorganisms and cancer cells.

- Receptor Modulation : It is hypothesized that methyl 4-(cyclopentyloxy)benzoate may modulate receptor activities, impacting various signaling pathways that are crucial for cellular function.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of methyl 4-(cyclopentyloxy)benzoate found it effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong activity.

- Anticancer Research : In vitro studies demonstrated that methyl 4-(cyclopentyloxy)benzoate could significantly reduce the proliferation of breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(cyclopentyloxy)benzoate | Cyclopentyloxy group | Antimicrobial, Anticancer |

| Methyl 4-(methoxy)benzoate | Methoxy group | Moderate antimicrobial activity |

| Methyl 3,5-dinitrobenzoate | Dinitro substitution | Strong antimicrobial properties |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of methyl 4-(cyclopentyloxy)benzoate. Potential future studies could focus on:

- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.